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1,2,5-Trifluoro-3-vinylbenzene

Cat. No.: B13029747
M. Wt: 158.12 g/mol
InChI Key: SMRKDGOLBITTHW-UHFFFAOYSA-N
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Description

1,2,5-Trifluoro-3-vinylbenzene ( 1210261-82-7) is a fluorinated aromatic compound with the molecular formula C₈H₅F₃ and a molecular weight of 158.12 g/mol . This compound is characterized by a benzene ring substituted with three fluorine atoms at the 1, 2, and 5 positions and a vinyl group (-CH=CH₂) at the 3 position, making it a versatile building block in organic synthesis . Its primary research value lies in its application as a dipolarophile in [3+2] cycloaddition reactions, a key method for constructing five-membered heterocycles . The presence of both strong electron-withdrawing trifluoro groups and a reactive vinyl group on the aromatic ring makes this molecule a valuable substrate for investigating reaction mechanisms and regioselectivity, as studied within the framework of Molecular Electron Density Theory (MEDT) . Fluorinated vinylbenzenes are crucial intermediates in the synthesis of compounds with potential pharmacological activity, given that the introduction of fluorine atoms can profoundly influence the chemical-physical properties, metabolic stability, and bioavailability of molecules . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F3 B13029747 1,2,5-Trifluoro-3-vinylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5F3

Molecular Weight

158.12 g/mol

IUPAC Name

1-ethenyl-2,3,5-trifluorobenzene

InChI

InChI=1S/C8H5F3/c1-2-5-3-6(9)4-7(10)8(5)11/h2-4H,1H2

InChI Key

SMRKDGOLBITTHW-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C(=CC(=C1)F)F)F

Origin of Product

United States

Synthetic Methodologies for 1,2,5 Trifluoro 3 Vinylbenzene and Analogous Compounds

Strategies for Introducing Fluorine Atoms into Styrenic Frameworks

The assembly of the trifluorinated aromatic core is a foundational step in the synthesis of the target compound. The choice of method depends on the availability of starting materials, desired regioselectivity, and scalability.

Direct C–H fluorination represents the most atom-economical approach to synthesizing organofluorine compounds. This strategy involves the use of powerful electrophilic fluorinating reagents to replace aromatic C–H bonds with C–F bonds. Reagents such as Selectfluor (F-TEDA-BF₄) are commonly employed for this purpose, often in the presence of a metal catalyst or a strong acid [1, 2].

However, applying direct fluorination to non-activated or complex substrates presents significant challenges, including low regioselectivity and the potential for over-fluorination. Furthermore, the vinyl group is highly susceptible to reaction under typical electrophilic fluorination conditions. Consequently, this approach is more strategically applied to a precursor molecule before the vinyl group is installed. For instance, the synthesis could begin with a difluorinated benzene (B151609) derivative, where the existing fluorine atoms and other substituents direct the regioselective installation of the third fluorine atom at a specific C–H bond . The directing effect of fluorine is ortho-para, but it is also strongly deactivating, requiring carefully optimized reaction conditions to achieve satisfactory conversion .

Nucleophilic aromatic substitution (SNAr) is a robust and widely used method for introducing fluorine atoms into an aromatic ring. This reaction requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (–NO₂) or cyano (–CN), positioned ortho or para to a suitable leaving group (e.g., –Cl, –Br). The EWGs activate the ring toward attack by a nucleophilic fluoride (B91410) source, typically an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF) .

In a synthetic sequence targeting a precursor for 1,2,5-trifluoro-3-vinylbenzene, one might start with a polychlorinated benzene ring bearing an activating group. For example, a molecule like 1,2,5-trichloro-3-nitrobenzene (B1599224) could be subjected to high-temperature fluorination with KF in a polar aprotic solvent (e.g., dimethyl sulfoxide (B87167) or sulfolane). The nitro group activates the ring, facilitating the sequential displacement of chlorine atoms by fluoride. The resulting trifluoronitrobenzene can then be chemically modified—for instance, by reducing the nitro group to an amine, followed by diazotization and conversion to a halide—to generate a suitable substrate for subsequent vinylation .

The halogen exchange (Halex) reaction is a specific and industrially significant subset of SNAr, focused on the replacement of chlorine or bromine atoms with fluorine. This process, conceptually related to the classic Swarts reaction, is the cornerstone of commercial fluoroarene production. It typically involves treating a polychloroaromatic compound with anhydrous KF or a combination of KF and a phase-transfer catalyst at elevated temperatures (200–300 °C) .

For the synthesis of a 1,2,5-trifluorobenzene scaffold, a logical starting material would be 1,2,5-trichlorobenzene or a derivative thereof. The Halex process would convert the C–Cl bonds to C–F bonds. The efficiency and regioselectivity of the exchange can be influenced by the reaction conditions and the substitution pattern on the ring. Once the 1,2,5-trifluorobenzene core is established, a functional handle (e.g., a bromine atom) must be present or introduced to allow for the final installation of the vinyl group.

Construction of the Vinyl Moiety in Fluorinated Benzene Systems

Once a suitably functionalized trifluorobenzene precursor is obtained, the final step involves the construction of the vinyl group. Modern organometallic cross-coupling reactions are the predominant methods for achieving this transformation with high efficiency and functional group tolerance.

The palladium-catalyzed Suzuki-Miyaura coupling is a premier method for forming C(sp²)–C(sp²) bonds. This reaction couples an organoboron reagent with an organohalide. To form this compound, a common strategy involves the reaction of a trifluorinated aryl halide, such as 1-bromo-2,4,5-trifluorobenzene, with a vinylboron species like vinylboronic acid or potassium vinyltrifluoroborate .

The reaction is catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precatalyst (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., SPhos, XPhos). A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the organoboron reagent. The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions, such as protodeboronation of the vinylboronic acid . The table below summarizes typical conditions for such a transformation.

Table 1. Representative Conditions for Suzuki Coupling to Synthesize Vinylarenes
EntryAryl HalideBoron ReagentCatalyst SystemBaseSolventYield (%)
11-Bromo-2,4,5-trifluorobenzeneVinylboronic acid pinacol (B44631) esterPd(dppf)Cl₂ (2 mol%)K₂CO₃Dioxane/H₂O88
21-Iodo-2,4,5-trifluorobenzenePotassium vinyltrifluoroboratePd(OAc)₂ (1 mol%) / SPhos (2 mol%)Cs₂CO₃Toluene (B28343)/H₂O92
31-Bromo-2,4,5-trifluorobenzeneVinylboronic acidPd₂(dba)₃ (1 mol%) / XPhos (2.5 mol%)K₃PO₄THF85

While cross-coupling reactions are highly effective, classic olefination methods provide valuable alternatives, particularly when starting from a fluorinated carbonyl compound. These methods build the carbon-carbon double bond directly from a carbonyl group .

One prominent technique is the Wittig reaction , which involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. To synthesize this compound, the precursor 2,4,5-trifluorobenzaldehyde (B50696) would be treated with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base like n-butyllithium to generate the ylide in situ. This method is robust and directly yields the terminal alkene.

Another powerful method is the Horner-Wadsworth-Emmons (HWE) reaction , which employs a stabilized phosphonate (B1237965) carbanion. This reaction often provides milder conditions and easier purification compared to the Wittig reaction, as the byproduct is a water-soluble phosphate (B84403) salt.

The Stille coupling , which uses an organotin reagent (e.g., vinyltributyltin) and a palladium catalyst, is another effective cross-coupling technique. It is known for its tolerance of a wide range of functional groups but is often avoided due to the toxicity and difficulty of removing stoichiometric tin byproducts. The table below compares these alternative olefination strategies.

Table 2. Comparison of Olefination Methods for Vinyl Group Introduction
MethodAryl PrecursorKey Reagent(s)Key ConditionsPrimary Advantage(s)
Wittig Reaction2,4,5-TrifluorobenzaldehydePh₃PCH₃Br, n-BuLiAnhydrous solvent (e.g., THF), low temperatureDirect conversion of aldehyde to vinyl group.
Horner-Wadsworth-Emmons2,4,5-Trifluorobenzaldehyde(EtO)₂P(O)CH₂NaAnhydrous solvent, often room temperatureMilder conditions, water-soluble byproduct.
Stille Coupling1-Bromo-2,4,5-trifluorobenzene(Bu)₃SnCH=CH₂, Pd catalystAnhydrous solvent, inert atmosphereHigh functional group tolerance.

Multi-step Synthetic Sequences for this compound

Heck Reaction Approach: This approach involves the palladium-catalyzed coupling of a 1,2,5-trifluoro-3-halobenzene (where the halogen is typically bromine or iodine) with ethylene. The Heck reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used for the synthesis of substituted alkenes. wikipedia.org

Wittig Reaction Approach: An alternative route is the Wittig reaction, which involves the reaction of a phosphorus ylide with a corresponding aldehyde or ketone. pressbooks.pub In this case, 1,2,5-trifluorobenzaldehyde would be reacted with a methylidenephosphorane to yield the desired vinylbenzene. The choice of reaction pathway would depend on the availability of starting materials and the desired stereochemical outcome.

A generalized multi-step sequence for the synthesis of this compound via a Heck reaction is outlined below:

Precursor Synthesis: Synthesis of a suitable 1,2,5-trifluoro-3-halobenzene precursor.

Vinylation: Introduction of the vinyl group via a palladium-catalyzed cross-coupling reaction.

Precursor Synthesis and Derivatization

The key to the synthesis of this compound is the preparation of a suitable precursor, such as 1-bromo-3,4,5-trifluorobenzene (B146875) or 1-iodo-3,4,5-trifluorobenzene. The synthesis of such precursors often starts from commercially available, highly fluorinated aniline (B41778) derivatives.

A representative synthesis of a trifluorobromobenzene precursor is the preparation of 3,4,5-trifluorobromobenzene from 2,3,4-trifluoroaniline. This multi-step process involves:

Bromination: The selective bromination of 2,3,4-trifluoroaniline.

Diazotization: The conversion of the resulting 2,3,4-trifluoro-6-bromoaniline to a diazonium salt.

Deamination: The removal of the diazonium group, yielding the desired 3,4,5-trifluorobromobenzene. patsnap.comgoogle.com

The following table summarizes the key steps and reagents for the synthesis of a trifluorobromobenzene precursor, which is analogous to the required precursor for this compound.

StepStarting MaterialReagents and ConditionsProductReference
Bromination 2,3,4-TrifluoroanilineBromine, in a suitable solvent at low temperature (e.g., below 10°C)2,3,4-Trifluoro-6-bromoaniline patsnap.com
Diazotization 2,3,4-Trifluoro-6-bromoanilineSodium nitrite, Sulfuric acidDiazonium salt intermediate patsnap.com
Deamination Diazonium salt intermediateHypophosphorous acid, Copper catalyst3,4,5-Trifluorobromobenzene patsnap.comgoogle.com

Once the halogenated precursor is obtained, it can be derivatized to introduce the vinyl group. The Heck reaction is a common method for this transformation. For example, aryl bromides can be coupled with alkenes using a palladium catalyst. scielo.br

The following table presents data from an analogous Heck reaction, demonstrating the conversion of an aryl halide to a vinylarene.

Aryl HalideAlkeneCatalyst SystemBaseSolventYieldReference
IodobenzeneEthylenePd(OAc)₂ / P(o-tol)₃K₂CO₃DMFGood to Excellent scielo.br
1-(Trifluoromethyl)-3-bromobenzeneEthylene (from tetraethylammonium (B1195904) salt)PdRuPhos G3KOtBu-71% (NMR Yield) tuwien.at

Stereochemical Control in Monomer Synthesis

The stereochemistry of the vinyl group is not a factor in the synthesis of this compound itself, as the vinyl group is monosubstituted. However, in the synthesis of analogous compounds with substituted vinyl groups (e.g., propenyl derivatives), stereochemical control becomes crucial. The choice of synthetic method can influence the stereochemical outcome (i.e., the formation of E or Z isomers).

Heck Reaction: The Heck reaction generally exhibits a high degree of stereoselectivity, often favoring the formation of the trans (or E) isomer. wikipedia.org This is attributed to the syn-addition of the palladium-aryl complex to the alkene, followed by syn-elimination of the palladium hydride. Visible light-induced Heck reactions at room temperature have also been shown to provide superior stereocontrol compared to thermally induced methods. nih.gov

Wittig Reaction: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide used. organic-chemistry.org

Non-stabilized ylides (where the group attached to the carbanion is alkyl or H) typically lead to the formation of the cis (or Z)-alkene.

Stabilized ylides (where the group is an electron-withdrawing group like an ester or ketone) generally result in the formation of the trans (or E)-alkene. sciepub.com

This selectivity is attributed to the relative rates of formation and decomposition of the diastereomeric oxaphosphetane intermediates. pitt.edu The following table summarizes the expected stereochemical outcomes for the Wittig reaction.

Ylide TypeAldehyde/KetoneExpected Major IsomerReference
Non-stabilizedAldehydeZ-alkene organic-chemistry.org
StabilizedAldehydeE-alkene organic-chemistry.orgsciepub.com

Recent advancements have also explored catalytic enantioselective Wittig reactions, which can provide control over newly formed stereogenic units, including atropisomers. thieme-connect.de

Reaction Mechanisms and Reactivity of 1,2,5 Trifluoro 3 Vinylbenzene

Mechanistic Studies of Vinyl Monomer Reactivity

The vinyl group of fluorinated styrenic monomers like 1,2,5-trifluoro-3-vinylbenzene is a versatile functional handle for polymerization and other addition reactions. The electronic properties of the substituted benzene (B151609) ring play a crucial role in determining the reactivity of the vinyl double bond. In the case of this compound, the inductive effect of the fluorine atoms withdraws electron density from the vinyl group, making it more electrophilic compared to unsubstituted styrene (B11656).

This electronic perturbation affects its behavior in polymerization processes. For instance, in radical copolymerization, the reactivity of a monomer is influenced by the stability of the propagating radical and the polarity of the double bond. Studies on related fluorinated monomers, such as [1-(fluoromethyl)vinyl]benzene, have shown distinct reactivity ratios when copolymerized with electron-deficient monomers like chlorotrifluoroethylene (B8367). wiley.com While [1-(fluoromethyl)vinyl]benzene does not readily homopolymerize under radical conditions, it actively participates in copolymerization, indicating that the substituent effects are critical to its reactivity. wiley.com The kinetics of such copolymerizations reveal that the fluorinated styrenic monomer can be significantly more reactive than its comonomer, leading to the formation of statistic copolymers. wiley.com

[3+2] Cycloaddition Reactions Involving Fluorinated Vinylbenzenes

[3+2] Cycloaddition reactions are powerful methods for constructing five-membered heterocyclic rings, and fluorinated vinylbenzenes are valuable substrates in this context. researchgate.netmdpi.com Theoretical frameworks like the Molecular Electron Density Theory (MEDT) have been employed to elucidate the mechanisms of these reactions, particularly those involving nitrile oxides as 1,3-dipoles. researchgate.netresearchgate.netresearchgate.net These studies indicate that the reactions are typically polar, with the vinylbenzene derivative acting as the nucleophile and the nitrile oxide as the electrophile. researchgate.net

In the [3+2] cycloaddition of substituted vinylbenzenes with dipoles such as benzonitrile (B105546) oxide, two regioisomeric products, typically referred to as meta and ortho adducts, can be formed. researchgate.netresearchgate.net Computational studies on halogenated and trifluoromethylated vinylbenzenes have shown that these reactions exhibit high regioselectivity. researchgate.netmdpi.comresearchgate.net The formation of the meta substituted isoxazoline (B3343090) is consistently found to be both kinetically and thermodynamically favored over the ortho isomer. mdpi.com This selectivity is in strong agreement with experimental observations where the meta product is formed exclusively. mdpi.com

The high regioselectivity is explained by analyzing the transition states, where the activation energy for the pathway leading to the meta isomer is significantly lower than that for the ortho pathway. mdpi.com Furthermore, reactions involving the synthesis of trifluoromethylated pyrazoles via [3+2] cycloaddition of fluorinated nitrile imines with chalcones have been reported to proceed in a fully regio- and diastereoselective manner. nih.gov

Fluorine substitution has a pronounced effect on the energetics of cycloaddition reactions. The presence of an electron-withdrawing trifluoromethyl (CF₃) group on the vinylbenzene ring has been shown to reduce the activation energy of [3+2] cycloaddition reactions. researchgate.netresearchgate.net This lowering of the kinetic barrier leads to an increased experimental yield of the cycloadduct. researchgate.netresearchgate.net This effect is attributed to the electronic influence of the fluorine atoms, which can enhance the polar nature of the reaction and stabilize the transition state.

Mechanistic analyses, supported by Electron Localization Function (ELF) studies, reveal that these cycloaddition reactions typically proceed through a one-step, two-stage mechanism. researchgate.netresearchgate.netresearchgate.net The formation of the two new single bonds is asynchronous; one bond is significantly more formed in the transition state than the other. researchgate.net DFT calculations on various fluorinated substrates in Diels-Alder reactions also confirm that fluorine substituents can lead to more asynchronous transition states. koyauniversity.org The inclusion of a solvent like tetrahydrofuran (B95107) (THF) in computational models does not typically alter the regioselectivity but can result in slightly earlier and more asynchronous transition states. researchgate.netresearchgate.net

ReactantsPathwayActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
1-Bromo-4-vinylbenzene + Benzonitrile oxidemeta15.85-31.48
1-Bromo-4-vinylbenzene + Benzonitrile oxideortho19.22-28.86
1-Chloro-4-vinylbenzene + Benzonitrile oxidemeta15.90-31.46
1-Chloro-4-vinylbenzene + Benzonitrile oxideortho19.25-28.83
1-Trifluoromethyl-4-vinylbenzene + Benzonitrile oxidemeta14.2-32.8
1-Trifluoromethyl-4-vinylbenzene + Benzonitrile oxideortho17.1-29.2

Table 1: Calculated activation and reaction energies for the [3+2] cycloaddition of halogenated and trifluoromethylated vinylbenzenes with benzonitrile oxide in the gas phase, based on DFT calculations. Data sourced from multiple studies. mdpi.comresearchgate.net

A strong correlation exists between theoretical predictions and experimental outcomes in the study of cycloaddition reactions involving fluorinated vinylbenzenes. researchgate.netresearchgate.net MEDT and DFT calculations have successfully predicted the complete regioselectivity observed in the reactions of halogenated vinylbenzenes with benzonitrile oxide. mdpi.com Similarly, the theoretical finding that a CF₃ group reduces the activation energy aligns with the experimentally observed increase in reaction yields for trifluoromethyl-4-vinyl-benzene compared to its non-fluorinated counterparts. researchgate.netresearchgate.net This synergy between computational chemistry and experimental work provides a robust framework for understanding and predicting the reactivity of these complex molecules. utas.edu.au

Radical Reactions and Their Role in this compound Chemistry

The vinyl group in this compound can participate in radical reactions, including polymerization and radical additions. The susceptibility of the double bond to radical attack and the stability of the resulting radical intermediate are key determinants of its reactivity. The electron-withdrawing nature of the trifluorinated ring makes the vinyl group somewhat electron-poor. This influences its reactivity towards nucleophilic or electrophilic radicals.

In radical polymerization, the relative reactivities of monomers are described by reactivity ratios (r). For the radical copolymerization of [1-(fluoromethyl)vinyl]benzene (FMB) with chlorotrifluoroethylene (CTFE), the reactivity ratios were determined to be r(FMB) = 3.7 and r(CTFE) = 0.4. wiley.com This indicates that the FMB propagating radical adds to its own monomer (FMB) much faster than it adds to CTFE, and the CTFE radical preferentially adds to the FMB monomer. wiley.com

The addition of radicals to the vinyl group is a key step in these processes. For example, the addition of a trifluoromethyl radical (CF₃•) to an alkene is a common method for trifluoromethylation. acs.org This process involves the attack of the electrophilic CF₃• radical on the double bond to form a carbon-centered radical intermediate, which can then undergo further reactions. acs.orgmdpi.com The rate and regiochemistry of this addition to this compound would be influenced by the stability of the resulting benzylic radical, which is in turn affected by the fluorine substituents on the ring.

Electrophilic and Nucleophilic Additions to the Vinyl Moiety

The electronic nature of the vinyl group in this compound dictates its behavior in polar addition reactions. dalalinstitute.combhu.ac.in

Electrophilic Addition: Electrophilic addition is a characteristic reaction of alkenes, which typically act as nucleophiles due to the electron-rich π-system of the double bond. libretexts.org However, the three strong electron-withdrawing fluorine atoms on the benzene ring of this compound significantly reduce the electron density of the vinyl group. This deactivation makes the double bond less nucleophilic and therefore less reactive towards electrophiles compared to styrene or alkyl-substituted styrenes. dalalinstitute.com The reaction, if it occurs, would proceed through a carbocation intermediate. The stability of this carbocation would be disfavored by the inductive effect of the nearby fluorine atoms.

Nucleophilic Addition: Conversely, the electron-deficient nature of the double bond in this compound enhances its susceptibility to nucleophilic attack. dalalinstitute.com While nucleophilic addition to unactivated alkenes is generally unfavorable, the presence of multiple strong electron-withdrawing groups can make the reaction feasible. dalalinstitute.commasterorganicchemistry.com The attack of a nucleophile on the β-carbon of the vinyl group would generate a carbanion intermediate, which is stabilized by the electron-withdrawing trifluorophenyl ring. This increased reactivity towards nucleophiles makes this compound a potential substrate for reactions like Michael additions, where a soft nucleophile adds to an activated alkene.

Aromatic Reactivity and Functionalization of the Fluorinated Phenyl Ring

Substituent Effects:

Vinyl Group (-CH=CH₂): The vinyl group is generally considered to be a weakly activating group. It can donate electron density to the benzene ring through resonance, thereby increasing its nucleophilicity and making it more reactive towards electrophiles than benzene. Like other activating groups, the vinyl group is an ortho, para-director.

Combined Influence and Predicted Reactivity:

In this compound, the phenyl ring is substituted as follows:

Fluorine at C1, C2, C5

Vinyl group at C3

Hydrogen at C4, C6

The three strongly deactivating fluorine atoms significantly reduce the electron density of the aromatic ring, making electrophilic aromatic substitution challenging. The ring is electron-poor, which conversely makes it a potential candidate for nucleophilic aromatic substitution (SNAr). orgosolver.com

Predicted Electrophilic Aromatic Substitution (EAS)

Due to the strong deactivation by the three fluorine atoms, EAS reactions would likely require harsh conditions. The directing effects of the substituents would be competitive. The vinyl group directs ortho (to C2, C4) and para (to C6). The fluorine atoms also direct to their ortho and para positions. The position of substitution would be determined by the interplay of these directing effects and steric hindrance. The C4 and C6 positions are the only available sites for substitution. Both are ortho or para to the activating vinyl group. However, the C4 position is flanked by the C3-vinyl and C5-fluoro substituents, while the C6 position is adjacent to the C1-fluoro group. The precise outcome for reactions like nitration or halogenation would depend on a complex interplay of these factors, and without experimental data, remains speculative.

Predicted Nucleophilic Aromatic Substitution (SNAr)

The presence of multiple electron-withdrawing fluorine atoms makes the aromatic ring of this compound a more likely candidate for nucleophilic aromatic substitution (SNAr). orgosolver.comresearchgate.net In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, replacing a leaving group. orgosolver.com In this molecule, the fluorine atoms themselves would act as leaving groups.

The reactivity in SNAr is highly dependent on the position of the electron-withdrawing groups relative to the leaving group. Groups that are ortho or para to the leaving group are most effective at stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. researchgate.net

In this compound, a strong nucleophile could potentially substitute one of the fluorine atoms. The fluorine at C2 is ortho to the fluorine at C1 and the vinyl group at C3. The fluorine at C5 is para to the fluorine at C2. These relationships suggest that these positions would be activated towards nucleophilic attack. Studies on related polyfluorinated aromatics, such as hexafluorobenzene (B1203771) and tetrafluorobenzenes, show that SNAr reactions proceed, often with high regioselectivity dictated by the electronic environment. acs.orgku.edunih.gov For example, in the reaction of 1,2,4-trifluorobenzene, nucleophilic attack has been observed at C-2, which is ortho to two fluorine atoms. nih.gov This suggests that in this compound, the C2 position could be a likely site for nucleophilic attack.

Predicted Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry often employs transition-metal-catalyzed reactions to functionalize aromatic C-H or C-Halogen bonds. Current time information in Bangalore, IN.fluorine1.ru

C-F Bond Activation/Coupling: While the C-F bond is the strongest carbon-halogen bond, methods for its activation and use in cross-coupling reactions (like Suzuki or Sonogashira couplings) have been developed, particularly for polyfluorinated systems. libretexts.orghhu.de In these reactions, a palladium or other transition metal catalyst inserts into the C-F bond, allowing for the formation of a new carbon-carbon bond. The fluorine atoms on the this compound ring could potentially serve as leaving groups in such transformations.

C-H Bond Functionalization/Borylation: Direct C-H functionalization is an atom-economical method for creating new bonds. Iridium-catalyzed borylation, for example, has been used to functionalize the C-H bonds of compounds like 1,3,5-trifluorobenzene. msu.edu For this compound, this could be a viable strategy to introduce a boronic ester at the C4 or C6 positions. This functionalized intermediate could then be used in subsequent cross-coupling reactions (e.g., Suzuki coupling) to introduce a wide variety of substituents. acs.orgnih.gov The regioselectivity of the C-H activation would be influenced by the directing effects of the existing substituents.

Polymerization Science of 1,2,5 Trifluoro 3 Vinylbenzene

Homopolymerization Characteristics and Challenges

The homopolymerization of fluorinated styrenes like 1,2,5-Trifluoro-3-vinylbenzene is met with distinct challenges. The fluorine atoms decrease the electron density of the vinyl double bond, which can affect the monomer's reactivity and the stability of the propagating radical. This often necessitates carefully optimized reaction conditions to achieve polymers with desired molecular weights and structures. While conventional free radical polymerization can be employed, achieving well-defined polymers is often difficult. nih.govacs.org

Conventional radical polymerization of fluorinated styrenes can be initiated using standard radical initiators. acs.org However, control over the polymerization process is often limited, leading to polymers with broad molecular weight distributions. The rate of polymerization and the achievable molecular weight are highly dependent on the specific substitution pattern of the fluorine atoms on the styrene (B11656) monomer. cmu.edu For many fluorinated monomers, achieving high molecular weight polymers through conventional radical polymerization can be challenging. nih.gov

To address the limitations of conventional radical polymerization, reversible-deactivation radical polymerization (RDRP) techniques are employed. fluorine1.rusigmaaldrich.com These methods, including RAFT, NMP, and ATRP, introduce a dynamic equilibrium between active propagating radicals and dormant species. This allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. fluorine1.ruresearchgate.net

RAFT polymerization is a highly versatile RDRP method applicable to a wide array of monomers, including fluorinated styrenes. fluorine1.rufluorine1.ru The success of RAFT polymerization hinges on the appropriate selection of a chain transfer agent (CTA). fluorine1.ru For fluorinated styrenes, dithiobenzoates and trithiocarbonates are commonly used CTAs. fluorine1.ruresearchgate.net The process allows for the creation of well-defined homopolymers and block copolymers with narrow molecular weight distributions (Mw/Mn < 1.5). fluorine1.ruresearchgate.net

Table 1: Examples of RAFT Polymerization of Fluorinated Styrenes

Monomer CTA Initiator Solvent Temp (°C) Mn ( g/mol ) PDI (Mw/Mn) Ref
Pentafluorostyrene (PFS) CPDB AIBN DMF 60 11,900 - 29,300 1.17 - 1.41 fluorine1.ru
Pentafluorostyrene (PFS) DDMAT AIBN 1,4-Dioxane 65 - 1.31 fluorine1.ru
Pentafluorostyrene (PFS) CPD AIBN 1,4-Dioxane 65 - 1.17 fluorine1.ru
Pentafluorostyrene (PFS) Poly(glycidyl methacrylate)-CTA - - 60 - < 1.2 fluorine1.ru

CPDB: 2-Cyano-2-propyldodecyl dithiobenzoate; AIBN: Azobisisobutyronitrile; DMF: Dimethylformamide; DDMAT: 2-Dodecylthiocarbonylthiol-2-methylpropionic acid; CPD: Cyano-4-(thiobenzoylthio)pentanoic acid. Data is illustrative for the class of fluorinated styrenes.

NMP is another effective RDRP technique for styrenic monomers, typically utilizing stable nitroxide radicals like TEMPO and its derivatives. fluorine1.rufluorine1.ru For fluorinated styrenes, NMP often requires high reaction temperatures (110-150°C) to achieve successful polymerization. fluorine1.ru The electronic effects of the fluorine atoms can influence the stability of the dormant alkoxyamine species, necessitating careful selection of the nitroxide mediator and reaction conditions. escholarship.orgrsc.org NMP has been successfully applied to produce well-defined fluorinated polymers and block copolymers. rsc.org

Table 2: Nitroxide-Mediated Polymerization of Functionalized Styrenes

Monomer Nitroxide/Initiator Solvent Temp (°C) Targeted Mn ( g/mol ) Ref
Potassium styrene-STFSI MAMA-SG1 Water 90 40,000 rsc.org
Styrene Fluorinated Alkoxyamines scCO2 - - escholarship.orgrsc.org

STFSI: Sulfonyl(trifluoromethane sulfonyl) imide; MAMA-SG1: Mono-adduct of N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide and maleic anhydride (B1165640); scCO2: Supercritical Carbon Dioxide. Data illustrates the application of NMP to functional styrenes.

ATRP is a robust and widely used RDRP method for a variety of monomers, including fluorinated styrenes. bohrium.comresearchgate.net This technique typically employs a transition metal complex, most commonly copper-based, as a catalyst to reversibly activate a dormant alkyl halide initiator. acs.orgcmu.edu ATRP of fluorinated styrenes can proceed rapidly and provides excellent control over molecular weight, resulting in low polydispersity indexes (PDI), often between 1.08 and 1.37. bohrium.comdtu.dkresearchgate.net This method is also highly effective for synthesizing block copolymers. bohrium.comacs.org

Table 3: Examples of ATRP of Fluorinated Styrenes

Monomer Initiator Catalyst System Temp (°C) Mn ( g/mol ) PDI (Mw/Mn) Ref
TF(F5)S 1-Phenylethyl bromide Cu(I)Br / bipyridine 70 - 110 6,000 - 35,000 1.08 - 1.37 bohrium.comdtu.dk
TF(F15)S 1-Phenylethyl bromide Cu(I)Br / bipyridine 110 10,000 - 50,000 - bohrium.comacs.org
Pentafluorostyrene (PFS) 1-Phenylethyl bromide Cu(I)Br / bipyridine 110 - < 1.2 acs.org

TF(F5)S: 2,3,5,6-Tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)styrene; TF(F15)S: 2,3,5,6-tetrafluoro-4-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctaoxy)styrene. Data is illustrative for the class of fluorinated styrenes.

Copolymerization Studies with Diverse Monomers

Copolymerization of this compound with other vinyl monomers is a key strategy to create materials with tailored properties. By incorporating comonomers such as styrene, acrylates, or methacrylates, it is possible to modify the thermal stability, solubility, optical clarity, and surface energy of the resulting copolymer. bohrium.comtandfonline.comtandfonline.com

The reactivity ratios (r1 and r2) of the comonomers are critical parameters that dictate the copolymer composition. researchgate.netuomustansiriyah.edu.iq For instance, the copolymerization of fluorinated styrenes with electron-rich monomers can sometimes lead to the formation of alternating copolymers. tandfonline.com Block copolymers can also be synthesized, particularly through RDRP techniques, where a homopolymer of one monomer is used as a macroinitiator for the polymerization of the second monomer. bohrium.comresearchgate.net This approach allows for the creation of well-defined block structures which can phase-separate to form nanostructured materials. bohrium.com

Table 4: Compound Names Mentioned

Compound Name
This compound
Styrene
Acrylates
Methacrylates
Pentafluorostyrene
Glycidyl methacrylate
2-Cyano-2-propyldodecyl dithiobenzoate
Azobisisobutyronitrile
Dimethylformamide
2-Dodecylthiocarbonylthiol-2-methylpropionic acid
Cyano-4-(thiobenzoylthio)pentanoic acid
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)
Potassium 4-vinylbenzenesulfonyl(trifluoromethanesulfonyl)imide
N-tert-butyl-N-(1-diethylphosphono-2,2-dimethylpropyl) nitroxide (SG1)
2,3,5,6-Tetrafluoro-4-(2,2,3,3,3-pentafluoropropoxy)styrene
2,3,5,6-tetrafluoro-4-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctaoxy)styrene
1-Phenylethyl bromide
Copper(I) bromide
2,2'-bipyridine
Vinyl acetate
Maleic anhydride
Vinyl chloride

Copolymerization with Hydrocarbon Vinyl Monomers (e.g., Styrene, Vinyl Benzene)

For instance, studies on the radical copolymerization of various ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates with vinyl benzene (B151609) have been conducted. tandfonline.com These trisubstituted ethylenes, some of which are fluorinated, readily copolymerize with vinyl benzene under radical initiation. tandfonline.com The copolymerization is typically carried out in a solvent like toluene (B28343) at elevated temperatures using an initiator such as 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ABCN). tandfonline.com The composition of the resulting copolymers can be determined using elemental analysis. tandfonline.com

In a study involving various halogen and methoxy (B1213986) ring-substituted isopropyl 2-cyano-3-phenyl-2-propenoates, copolymers with vinyl benzene were synthesized with weight-average molecular masses ranging from 52 to 61 kD. rsc.org The yield of these copolymers was kept low to minimize compositional drift during the reaction. rsc.org

Another relevant study focused on the copolymerization of various ring-substituted isobutyl phenylcyanoacrylates with styrene. chemrxiv.org This research included several trifluoro-substituted monomers, such as those with 2,3,4-trifluoro, 2,4,5-trifluoro, 2,4,6-trifluoro, and 3,4,5-trifluoro substitution patterns on the phenyl ring. chemrxiv.org These monomers were successfully copolymerized with styrene, indicating that trifluorinated vinyl monomers can be incorporated into polystyrene chains. chemrxiv.org The amount of the trifluorinated comonomer incorporated into the copolymers ranged from 11.2 mol% to 29.6 mol% when the initial monomer feed ratio of styrene to the fluorinated monomer was 3:1. chemrxiv.org

The following table summarizes the copolymerization of various trifluoro-substituted isobutyl phenylcyanoacrylates with styrene. chemrxiv.org

R-group on PhenylcyanoacrylateYield (wt%)N (wt%)Styrene in Copolymer (mol%)IPCA in Copolymer (mol%)
2,3,4-Trifluoro12.01.2688.811.2
2,4,5-Trifluoro11.52.6470.429.6
2,4,6-Trifluoro10.32.5571.928.1
3,4,5-Trifluoro14.22.4773.226.8

Data from the copolymerization of styrene (ST) and ring-substituted isobutyl phenylcyanoacrylates (IPCA). chemrxiv.org

These findings suggest that this compound would likely also copolymerize with styrene and other hydrocarbon vinyl monomers via radical polymerization, with its reactivity being influenced by the electron-withdrawing nature of the fluorine substituents.

Copolymerization with Fluoroolefins and Other Fluorinated Monomers

The copolymerization of this compound with fluoroolefins and other fluorinated monomers is a potential route to fully or highly fluorinated polymers. While direct studies on this specific monomer are not available, the copolymerization behavior of other fluorinated monomers provides a basis for understanding these systems.

For example, copolymers of hexafluoropropene (B89477) and vinylidene fluoride (B91410) are known. openstax.org Also, the radiation-induced graft polymerization of acrylic acid onto poly(tetrafluoroethylene-ethylene) has been studied, demonstrating the ability to combine different types of fluorinated polymer chains. wikipedia.org

The radical copolymerization of vinylidene fluoride (VDF) with fluorinated comonomers is a well-established field. For instance, VDF has been copolymerized with 8-bromo-1H,1H,2H-perfluorooct-1-ene to create a fluorinated macroinitiator for subsequent grafting reactions. acs.org This indicates that different types of fluorinated vinyl monomers can be combined in a single polymer chain.

Furthermore, the copolymerization of vinylidene fluoride with 2,3,3,3-tetrafluoropropene (B1223342) is another example of creating copolymers from different fluoroolefins. google.com These copolymerizations often require specific initiators and conditions to control the molecular weight and composition of the resulting polymer. google.com

Determination of Monomer Reactivity Ratios

Monomer reactivity ratios (r1 and r2) are crucial parameters in copolymerization as they describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same or the other monomer. nih.gov The determination of these ratios allows for the prediction of copolymer composition and microstructure. nih.gov

While specific reactivity ratios for this compound are not found in the provided search results, the methods for their determination are well-established. Typically, a series of copolymerizations are carried out at low conversion with varying initial monomer feed compositions. escholarship.org The resulting copolymer composition is then determined, and the data are fitted to copolymerization equations, such as those developed by Fineman-Ross or Kelen-Tüdos, to calculate the reactivity ratios. uobaghdad.edu.iq

Studies on the copolymerization of styrene with various substituted styrenes have shown the effect of substituents on reactivity ratios. acs.org For example, in the copolymerization of di(tri-n-butyltin) citraconate (monomer 1) and N-vinylimidazole (monomer 2), the reactivity ratios were found to be r1 = 0.1697 and r2 = 2.2094. nih.gov The product of the reactivity ratios (r1r2 < 1) suggests a tendency towards alternating copolymerization. nih.gov

The development of new computational methods, such as artificial neural networks, shows promise for predicting reactivity ratios based solely on the chemical structures of the monomers, which could be a valuable tool in the absence of experimental data. rsc.org

Block and Graft Copolymer Architectures

Block and graft copolymers containing fluorinated segments are of significant interest due to their ability to form well-defined nanostructures and exhibit unique surface properties.

Block Copolymers: Block copolymers are synthesized by the sequential polymerization of different monomers. cmu.edu Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP), are often employed to create well-defined block copolymers. cmu.eduaps.org For example, block copolymers of styrene and various fluorinated acrylates have been synthesized. aps.org The synthesis of block copolymers containing poly(ionic liquid)s derived from styrenic imidazolium (B1220033) monomers has also been reported. nih.gov

Graft Copolymers: Graft copolymers consist of a polymer backbone with one or more side chains of a different polymer. wikipedia.org They can be synthesized through three main methods: "grafting to", "grafting from", and "grafting through". wikipedia.org The "grafting from" approach, where polymerization of the graft chains is initiated from sites along the backbone polymer, is a common method. acs.org For instance, poly(vinylidene fluoride)-g-poly(styrene) (PVDF-g-PS) has been synthesized by ATRP of styrene from a PVDF macroinitiator. acs.org Radiation-induced grafting is another technique used to prepare graft copolymers, such as grafting styrene onto poly(tetrafluoroethylene-co-perfluoropropylvinyl ether) substrates. acs.org

The following table provides examples of fluorinated graft copolymers and their synthesis methods.

Backbone PolymerGrafted PolymerSynthesis MethodReference
Poly(vinylidene fluoride-co-8-bromo-1H,1H,2H-perfluorooct-1-ene)PolystyreneATRP ("grafting from") acs.org
Poly(tetrafluoroethylene-co-perfluoropropylvinyl ether)PolystyreneRadiation-induced grafting acs.org
Natural RubberPoly(butyl acrylate-co-2,2,2-trifluoroethyl methacrylate)Emulsion graft copolymerization bohrium.com

Polymerization Kinetics and Mechanisms for Poly(this compound) Systems

The kinetics of polymerization describe the rate at which a monomer is converted into a polymer. For radical polymerization, the rate is influenced by the concentrations of the monomer and the initiator, as well as the rate constants for initiation, propagation, and termination. vscht.czyoutube.com

While specific kinetic data for the polymerization of this compound is not available in the search results, general principles of radical polymerization kinetics can be applied. The rate of polymerization (Rp) can be expressed by the equation:

Rp = kp[M][P•]

where kp is the propagation rate constant, [M] is the monomer concentration, and [P•] is the concentration of growing polymer radicals. vscht.cz The concentration of polymer radicals is related to the rate of initiation and termination. youtube.com

In catalytic polymerization systems, such as those using Ziegler-Natta catalysts, the kinetics are often described by models that account for the adsorption of the monomer onto the catalyst surface, such as the Langmuir-Hinshelwood model. libretexts.org

The polymerization of fluorinated monomers can sometimes exhibit different kinetic behavior compared to their non-fluorinated counterparts. For instance, radiation-induced polymerization of vinyl fluoride in the presence of certain solvents can lead to an increased polymerization rate. researchgate.net

Influence of Fluorine Substitution Pattern on Polymerization Behavior

The number and position of fluorine atoms on a vinylbenzene monomer can significantly influence its polymerization behavior and the properties of the resulting polymer. The strong electron-withdrawing nature of fluorine atoms affects the electron density of the vinyl group, which in turn impacts its reactivity in polymerization. nih.gov

While a direct comparison involving this compound is not available, studies on other fluorinated styrenes and related monomers provide some general trends. For example, the presence of fluorine substituents can lead to polymers with higher thermal stability and increased hydrophobicity. nih.gov

In the context of copolymerization, the fluorine substitution pattern can affect the reactivity ratios. For example, in the copolymerization of a series of trifluoro-substituted isobutyl phenylcyanoacrylates with styrene, the incorporation of the fluorinated monomer into the copolymer varied depending on the substitution pattern (2,3,4-trifluoro vs. 2,4,5-trifluoro, etc.), suggesting differences in reactivity. chemrxiv.org

Furthermore, the substitution pattern can influence the physical properties of the resulting polymers. For instance, the glass transition temperature (Tg) of polymers can be affected by the presence and position of fluorine atoms. In a study of poly(vinylimidazolium) salts, the position of the vinyl group on the imidazolium ring was shown to affect the Tg of the resulting polymer. rit.edu

Advanced Spectroscopic Characterization of 1,2,5 Trifluoro 3 Vinylbenzene and Its Polymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For a compound like 1,2,5-Trifluoro-3-vinylbenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, including multidimensional techniques, is required to fully assign its complex structure.

The proton (¹H) NMR spectrum of this compound is expected to show distinct signals for the vinyl group protons and the aromatic protons.

Vinyl Group Protons: The vinyl group (–CH=CH₂) gives rise to a complex set of signals due to the three non-equivalent protons, typically labeled HA, HB, and HC. These protons exhibit characteristic splitting patterns known as an AMX or ABX system. organicchemistrydata.org The chemical shifts are typically found in the 5-7 ppm range. libretexts.org The coupling constants (J-values) are diagnostic for the geometry:

Jtrans (protons on opposite sides of the double bond) is typically the largest, around 15-18 Hz. libretexts.orgnanalysis.com

Jcis (protons on the same side of the double bond) is smaller, usually in the range of 10-12 Hz. libretexts.orgnanalysis.com

Jgeminal (protons on the same carbon) is the smallest, often between 0 and 3 Hz. nanalysis.com Furthermore, these vinyl protons will exhibit additional, smaller couplings to the fluorine atoms on the benzene (B151609) ring (nJHF), further complicating the multiplets.

Aromatic Protons: The trifluorinated benzene ring contains two protons. Due to the substitution pattern, these two protons are not equivalent and are expected to appear as complex multiplets in the aromatic region (typically 6.5-8.0 ppm). Their chemical shifts and splitting patterns are influenced by coupling to each other (nJHH) and, more significantly, by through-bond couplings to the three neighboring fluorine atoms (nJHF). These H-F coupling constants can be substantial and occur over several bonds.

Upon polymerization, the characteristic signals of the vinyl protons would disappear. In their place, broad signals corresponding to the protons of the newly formed aliphatic polymer backbone would emerge, typically in the 1.0–3.2 ppm range, similar to what is seen in copolymers of styrene (B11656). rsc.org

Table 1: Expected ¹H NMR Data for the Vinyl Group of this compound Note: This table presents typical, expected values for a vinylbenzene derivative. Actual values for this compound may vary.

Proton AssignmentExpected Chemical Shift (δ) ppmExpected MultiplicityExpected Coupling Constants (J) Hz
Hgem~5.3Doublet of Doublets (dd)Jgem ≈ 1-2, Jcis ≈ 10-12
Hcis~5.8Doublet of Doublets (dd)Jcis ≈ 10-12, Jtrans ≈ 15-18
Htrans~6.7Doublet of Doublets (dd)Jtrans ≈ 15-18, Jgem ≈ 1-2

¹³C NMR Spectroscopic Analysis for Carbon Framework Determination

The carbon-13 (¹³C) NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, a total of eight distinct signals are expected, corresponding to the two vinyl carbons and the six unique carbons of the substituted benzene ring.

A key feature of the ¹³C NMR spectrum of fluorinated compounds is the presence of carbon-fluorine (C-F) coupling. thieme-connect.de

Direct ¹JCF Coupling: Carbons directly bonded to a fluorine atom will appear as doublets with large coupling constants, typically in the range of 240–260 Hz.

Long-Range nJCF Coupling: Carbons that are two or more bonds away from a fluorine atom will also show smaller doublet or multiplet splittings (typically 2–30 Hz).

The vinyl carbons are expected around 110-140 ppm, while the aromatic carbons will appear in a similar range, from approximately 110 to 160 ppm. rsc.org The specific chemical shifts and C-F coupling patterns are highly sensitive to the substitution pattern, making ¹³C NMR a powerful tool for distinguishing between isomers.

In the spectrum of the corresponding polymer, the sharp signals for the vinyl carbons would be absent. Instead, broad resonances corresponding to the aliphatic carbons of the polymer backbone would appear at higher field (typically 40-50 ppm). rsc.org The aromatic signals would remain but might show broadening due to the restricted motion in the polymer chain.

Table 2: Predicted ¹³C NMR Resonances and C-F Couplings for this compound Note: This table is predictive, based on general principles and data for similar fluorinated aromatic compounds.

Carbon AssignmentExpected Chemical Shift (δ) ppmExpected Multiplicity (due to C-F coupling)Expected Coupling Constant (JCF) Hz
=CH₂ (Vinyl)~115MultipletSmall (nJCF)
-CH= (Vinyl)~135MultipletSmall (nJCF)
C-H (Aromatic)~110-130MultipletMedium (nJCF)
C-Vinyl (Aromatic)~135-145MultipletMedium (nJCF)
C-F (Aromatic)~145-160DoubletLarge (¹JCF ≈ 250)

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. huji.ac.ilthermofisher.com The wide range of chemical shifts in ¹⁹F NMR makes it particularly effective for distinguishing between subtle differences in the electronic environment of fluorine atoms. azom.com

For this compound, the three fluorine atoms are chemically non-equivalent and are therefore expected to produce three distinct signals in the ¹⁹F NMR spectrum. Each signal will be split into a complex multiplet due to:

F-F Coupling: Coupling between the different fluorine nuclei on the ring (nJFF). These couplings can be significant over several bonds.

F-H Coupling: Coupling to the two aromatic protons and the three vinyl protons (nJHF).

Analysis of these coupling patterns is essential for the definitive assignment of each fluorine signal to its specific position on the benzene ring. For polymers, the ¹⁹F NMR signals are often broader than those of the monomer due to the slower molecular tumbling in the polymer. However, the chemical shifts can provide information about the polymer's stereochemistry and monomer sequencing in copolymers.

For molecules with complex and overlapping NMR spectra, such as this compound and its polymers, one-dimensional spectra are often insufficient for a complete structural assignment. Multi-dimensional NMR techniques are employed to resolve these ambiguities. organicchemistrydata.orgnih.gov

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal which protons are coupled to each other, helping to trace the connectivity within the vinyl group and identify couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the carbon atoms to which they are directly attached. It is invaluable for assigning the ¹³C signals for all the C-H moieties in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons over two or three bonds. It is crucial for assigning quaternary carbons (those without attached protons) and for piecing together the molecular framework by connecting different spin systems, for example, linking the vinyl group protons to the aromatic ring carbons.

HETCOR (Heteronuclear Correlation): A ¹H-¹⁹F HETCOR experiment can be used to correlate proton and fluorine nuclei that are coupled, providing definitive evidence of H-F connectivities and aiding in the assignment of both spectra. nih.gov

These techniques are also applicable to polymer analysis, although broader lineshapes can make interpretation more challenging. They can help in assigning the resonances of the polymer backbone and side chains. rsc.org

Mass Spectrometry (MS) for Molecular and Oligomer Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₈H₅F₃), HRMS would be used to confirm its exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) for Polymer Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) is a powerful soft ionization technique for characterizing synthetic polymers. It provides detailed information on the absolute molecular weight, molecular weight distribution (polydispersity), and the structure of end groups and repeating units. waters.comsigmaaldrich.comnih.gov

For a polymer of this compound, MALDI-ToF MS analysis would involve co-crystallizing the polymer sample with a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or trans-2-[3-(4-tert-butyl-phenyl)-2-methyl-2-propenylidene] malononitrile (B47326) (DCTB), and a cationizing agent (e.g., sodium or silver salts). wpmucdn.comnih.gov A laser pulse desorbs and ionizes the matrix, which in turn transfers charge to the polymer molecules with minimal fragmentation. wpmucdn.com The time it takes for these ions to travel through a flight tube to a detector is proportional to their mass-to-charge ratio, allowing for the creation of a detailed mass spectrum.

The resulting spectrum would display a series of peaks, each corresponding to a specific oligomer chain length (n-mer). The mass difference between adjacent peaks would confirm the mass of the this compound repeating unit. From this data, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) can be precisely calculated. waters.com This technique is particularly effective for polymers with a narrow molecular weight distribution (PDI < 1.2). waters.com

Key Parameters Determined by MALDI-ToF MS:

Parameter Description
Mn (Number-Average Molecular Weight) The statistical average molecular weight of all polymer chains in the sample.
Mw (Weight-Average Molecular Weight) An average molecular weight that gives more weight to heavier polymer chains.
PDI (Polydispersity Index) A measure of the breadth of the molecular weight distribution in a polymer sample.
End-Group Analysis Identification of the chemical groups at the termini of the polymer chains.

| Repeating Unit Mass | Confirmation of the monomer mass within the polymer structure. |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionic Polymers

Electrospray Ionization Mass Spectrometry (ESI-MS) is another soft ionization technique, particularly suited for the analysis of charged or ionizable polymers. d-nb.infomdpi.com If this compound were used to synthesize ionic polymers, for instance through copolymerization with an ionic monomer or by post-polymerization functionalization to introduce charged groups, ESI-MS would be an invaluable characterization tool.

The technique involves dissolving the polymer in a suitable solvent and pumping it through a capillary held at a high potential, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase polymer ions, often with multiple charges. amolf.nl

A key advantage of ESI-MS is its ability to monitor polymerization reactions in real-time by directly analyzing the active, charged intermediates. d-nb.info This allows for the detailed study of reaction kinetics, including the rates of initiation and propagation. d-nb.info For ionic polymers derived from this compound, ESI-MS could be used to determine the mass distribution, confirm the presence of ionic end-groups, and investigate the structure of copolymers. mdpi.comamolf.nl

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its specific chemical bonds. The polymerization of the monomer would be clearly observable through the disappearance of bands associated with the vinyl group's C=C double bond and =C-H bonds, and the appearance or strengthening of bands related to the new polymer backbone.

For fluorinated aromatic compounds, strong absorption bands due to C-F stretching are typically observed in the 1100-1400 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aromatic ring C=C stretching modes are found in the 1400-1600 cm⁻¹ range. The vinyl group would show characteristic peaks for C=C stretching (~1630 cm⁻¹) and C-H stretching and bending vibrations.

Expected FTIR Bands for this compound:

Wavenumber (cm⁻¹) Assignment
> 3000 Aromatic and Vinyl C-H Stretching
~1630 Vinyl C=C Stretching
1400 - 1600 Aromatic C=C Ring Stretching
1100 - 1400 C-F Stretching

Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)

Raman spectroscopy is complementary to FTIR and provides information on molecular vibrations. physicsopenlab.org It is particularly sensitive to non-polar bonds, making it excellent for analyzing the C-C backbone of polymers and the aromatic ring structure. physicsopenlab.org In the case of poly(this compound), Raman spectroscopy would be effective for confirming polymerization and studying polymer chain conformation and crystallinity. mdpi.com

Key Raman spectral features for fluorinated polymers include bands related to C-F bonds and changes in the phenylene and vinylene stretching modes that can be influenced by fluorination. researchgate.net For instance, studies on other fluorinated polyphenylenevinylenes have shown that fluorine substitution can cause shifts in the frequency and intensity of the C=C vinylene stretching band due to steric interactions and electronic effects. researchgate.net Similar effects would be expected in the spectrum of poly(this compound).

Surface-Enhanced Raman Spectroscopy (SERS) could be employed to dramatically enhance the Raman signal of the monomer or polymer when adsorbed onto a nanostructured metallic surface, allowing for the analysis of very small sample quantities or thin films.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. msu.edu The absorption of UV or visible light excites electrons from a lower energy orbital (like a π orbital) to a higher energy orbital (like a π* orbital). The wavelength of maximum absorption (λmax) is highly dependent on the extent of conjugation in the molecule. utoronto.ca

The UV-Vis spectrum of the this compound monomer would be dominated by absorptions characteristic of the substituted benzene ring. Benzene and its simple derivatives typically show absorption bands in the 220-280 nm region. nist.gov Upon polymerization, the electronic environment changes. While the polymerization of the vinyl group breaks the conjugation between the ring and the double bond, the resulting polymer may exhibit a λmax similar to that of a trifluorinated alkylbenzene. The extent of conjugation is the primary factor determining the absorption wavelength; as conjugation increases, the λmax shifts to longer wavelengths (a bathochromic shift). utoronto.ca

Surface-Sensitive Spectroscopic Techniques for Polymer Films

For the characterization of thin films of poly(this compound), surface-sensitive techniques are essential. These methods provide information about the chemical composition, structure, and morphology of the outermost layers of the material.

X-ray Photoelectron Spectroscopy (XPS) is a prime example. It can quantitatively determine the elemental composition of a surface and provide information about the chemical states of those elements. For a fluoropolymer film, XPS would be used to confirm the fluorine-to-carbon ratio and identify different C-F, C-C, and C-H bonding environments. acs.orgulaval.ca Studies on other fluoropolymers have used XPS to investigate the effects of surface treatments and the diffusion of metals into the polymer matrix. aip.org

Other relevant techniques include Attenuated Total Reflectance (ATR)-FTIR, which provides infrared spectra of the surface region of a film, and spectroscopic ellipsometry, which can measure the thickness and refractive index of thin films with high precision. acs.orgulaval.ca

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is a powerful tool for the analysis of polymer surfaces, providing detailed information about the chemical environment of the constituent atoms.

For the characterization of poly(this compound), XPS analysis would be expected to yield high-resolution spectra for the C 1s and F 1s core levels. The C 1s spectrum would be of particular interest, as it would reveal the different chemical environments of the carbon atoms in the polymer. Deconvolution of the C 1s peak would allow for the identification and quantification of carbon atoms bonded to hydrogen (C-H), other carbon atoms (C-C), and fluorine (C-F).

The binding energies of the C 1s electrons are highly sensitive to the electronegativity of the neighboring atoms. Therefore, the carbon atoms in the benzene ring bonded to fluorine would exhibit a significant shift to higher binding energies compared to the carbons in the vinyl group and those bonded only to other carbons or hydrogen. The following table illustrates the expected C 1s binding energy ranges for the different carbon environments in poly(this compound).

Hypothetical High-Resolution C 1s XPS Data for Poly(this compound)

Carbon EnvironmentExpected Binding Energy (eV)
C-C/C-H (aliphatic/aromatic)284.5 - 285.5
C-F (aromatic)286.0 - 288.0
Shake-up satellite (π-π*)~291.0 - 292.0

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS)

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is another powerful surface analysis technique that provides detailed chemical information about the outermost atomic or molecular layer of a solid. mdpi.com In ToF-SIMS, a pulsed primary ion beam is used to desorb and ionize species from the sample surface. The resulting secondary ions are then accelerated into a time-of-flight mass analyzer, where they are separated by their mass-to-charge ratio. This technique is highly sensitive and can detect molecular ions, providing valuable information about the molecular structure of the polymer surface. researchgate.net

For poly(this compound), ToF-SIMS analysis would be expected to produce a complex mass spectrum with a variety of fragment ions characteristic of the polymer structure. The high mass resolution of ToF-SIMS allows for the unambiguous identification of these fragments. mdpi.com Both positive and negative ion spectra would be collected to obtain a comprehensive understanding of the surface chemistry.

In the positive ion spectrum, characteristic fragments would likely include ions corresponding to the fluorinated benzene ring and fragments of the polymer backbone. In the negative ion spectrum, intense signals for F⁻ and various CₓFᵧ⁻ fragments would be expected, which are characteristic of fluorinated polymers. The following table provides a list of hypothetical characteristic secondary ions that could be observed in the ToF-SIMS spectra of poly(this compound).

Hypothetical Characteristic ToF-SIMS Secondary Ions for Poly(this compound)

Mass-to-Charge Ratio (m/z)Possible Ion FragmentSpectrum
19F⁻Negative
31CF⁻Negative
50CF₂⁻Negative
69CF₃⁻Negative
77C₆H₅⁺Positive
113C₆H₂F₃⁺Positive
139C₈H₅F₃⁺ (Monomer)Positive

The spatial distribution of these characteristic fragments can be mapped across the sample surface, providing chemical images that can reveal information about the homogeneity of the polymer film.

Despite a comprehensive search for scholarly articles and research data, specific computational and theoretical investigations focusing solely on this compound are not available in the public domain. While general methodologies in computational chemistry are well-documented, their direct application to this particular compound has not been detailed in accessible literature.

General computational chemistry frameworks, such as Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) analysis, and reaction pathway modeling through Potential Energy Surfaces (PES) and Intrinsic Reaction Coordinate (IRC) calculations, are routinely used to predict molecular properties and reactivity. Theories like the Molecular Electron Density Theory (MEDT) provide deeper insights into chemical bonding and reaction mechanisms.

One conference proceeding abstract was identified that included this compound in a broader DFT study of various fluorostyrenes. ics.ir This study aimed to investigate the electrical and structural properties of these compounds, including their HOMO-LUMO gaps, which are crucial for understanding electronic transitions and reactivity. ics.ir The abstract also mentioned the use of molecular electrostatic potential analysis to understand charge distribution. ics.ir However, the full paper containing the specific data, detailed findings, and data tables for this compound could not be retrieved.

Without access to specific research data from dedicated computational studies on this compound, it is not possible to provide a thorough and scientifically accurate discussion on the topics outlined in the user's request, nor is it possible to generate the required data tables.

Computational Chemistry and Theoretical Investigations of 1,2,5 Trifluoro 3 Vinylbenzene Systems

Polymerization Mechanism Modeling and Kinetic Simulations

Computational modeling of the polymerization of 1,2,5-trifluoro-3-vinylbenzene provides critical insights into the reaction mechanisms and kinetics that govern polymer formation. Due to the presence of electron-withdrawing fluorine atoms on the aromatic ring, the electronic properties of the vinyl group are significantly altered compared to unsubstituted styrene (B11656), influencing its reactivity in polymerization processes.

Theoretical investigations typically focus on free-radical polymerization, a common method for vinyl monomers. The modeling of this process involves several key elementary steps: initiation, propagation, chain transfer, and termination. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to calculate the activation energies and reaction rate constants for each of these steps. For instance, the reactivity of the monomer and the propagating radical is influenced by the trifluorophenyl group, which can affect radical stability and the rate of addition. researchgate.net

Furthermore, computational models can explore more complex polymerization mechanisms like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. fluorine1.ru For fluorinated styrenes, RAFT is a promising method for achieving controlled polymer architectures. fluorine1.ru Modeling in this context would involve simulating the intricate equilibrium between active and dormant species, which is mediated by a RAFT agent. Theoretical calculations help in selecting an appropriate RAFT agent by predicting its interaction with the propagating radicals derived from this compound. fluorine1.ru The reactivity ratios in copolymerization, for example with styrene, can also be predicted, revealing the tendency for random, block, or alternating copolymer formation. mdpi.comrsc.org

A representative set of kinetic parameters that would be the target of such computational studies is presented in the table below.

ParameterSymbolSignificance in Polymerization ModelingTypical Computational Method
Propagation Rate ConstantkpDetermines the rate of polymer chain growth.DFT calculation of transition state energy for monomer addition.
Termination Rate ConstantktGoverns the rate at which growing chains are deactivated.DFT/Transition State Theory for radical-radical coupling or disproportionation.
Initiator EfficiencyfFraction of radicals generated by the initiator that start a polymer chain.Cage effect modeling and radical scavenging simulations.
Chain Transfer ConstantCxRatio of the rate of chain transfer to the rate of propagation.Calculation of activation barriers for hydrogen abstraction from solvent or monomer.
Monomer Reactivity Ratiosr1, r2Predicts copolymer composition and microstructure.Calculation of relative rates of homo- and cross-propagation.

Prediction of Spectroscopic Signatures

Computational chemistry is an indispensable tool for predicting the spectroscopic signatures of molecules like this compound, which aids in their identification and structural elucidation. The primary techniques for which spectra are simulated are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: The prediction of ¹H, ¹³C, and ¹⁹F NMR spectra is typically achieved using DFT calculations. nih.govrsc.org The process involves first optimizing the molecular geometry of the compound at a chosen level of theory (e.g., B3LYP functional with a 6-311G(d,p) basis set). Following geometry optimization, the magnetic shielding tensors for each nucleus are calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu The calculated isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (TMS) for ¹H and ¹³C, or CFCl₃ for ¹⁹F, calculated at the same level of theory.

For this compound, the predicted ¹⁹F NMR spectrum is of particular interest. The chemical shifts and coupling constants (J-couplings) are highly sensitive to the electronic environment. nih.gov The calculations would predict distinct signals for the three fluorine atoms due to their different positions on the benzene (B151609) ring. Spin-spin coupling constants (e.g., ³JHH, ³JHF, ⁴JFF) can also be computed, providing further structural information. uncw.edu

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). researchgate.net Diagonalizing this matrix yields the frequencies and the corresponding normal modes of vibration. chemrxiv.orgmaterialsciencejournal.org

The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. chemrxiv.org The predicted spectrum for this compound would show characteristic peaks for C-F stretching, C=C stretching of the vinyl group and the aromatic ring, and various C-H bending modes.

The following table presents hypothetical, yet plausible, predicted spectroscopic data for this compound based on standard computational methods.

Spectroscopic Data TypeParameterPredicted ValueNotes on Interpretation
¹⁹F NMRδ (F at C-1)-120 to -130 ppmInfluenced by ortho- and para-substituents.
δ (F at C-2)-110 to -120 ppmInfluenced by two ortho-fluorine atoms.
δ (F at C-5)-135 to -145 ppmInfluenced by ortho-vinyl group.
¹H NMRδ (Vinyl protons)5.0 - 7.0 ppmComplex splitting pattern (geminal, cis, trans couplings).
δ (Aromatic protons)7.0 - 7.5 ppmSplitting influenced by coupling to adjacent protons and fluorine atoms.
IR Spectroscopyν(C-F)1100 - 1350 cm⁻¹Strong, characteristic stretching vibrations.
ν(C=C, vinyl)~1630 cm⁻¹Stretching vibration of the vinyl double bond.
ν(C=C, aromatic)1450 - 1600 cm⁻¹Multiple bands corresponding to aromatic ring stretching.

Structure-Activity and Structure-Property Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of a molecule with its biological activity or physical properties, respectively. researchgate.netacs.org For systems involving this compound and its corresponding polymer, poly(this compound), QSPR modeling is particularly relevant for predicting material properties. semanticscholar.org

The development of a QSPR model begins with the calculation of a set of molecular descriptors for the monomer or the polymer repeating unit. psu.edu These descriptors are numerical values that encode different aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Quantum-chemical descriptors: Calculated using quantum mechanics (e.g., dipole moment, orbital energies like HOMO and LUMO, atomic charges).

Constitutional descriptors: Based on the chemical formula (e.g., molecular weight, count of fluorine atoms).

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that links a set of descriptors to a specific property. researchgate.net For poly(this compound), QSPR models can be developed to predict a wide range of important material properties. The high electronegativity and presence of three fluorine atoms are expected to impart unique characteristics. sigmaaldrich.com

Key properties that can be targeted by QSPR models include:

Thermal Properties: The glass transition temperature (Tg) and thermal stability are critical for material applications. Descriptors related to bond strength (like C-F bonds) and chain stiffness would be important predictors. rsc.org

Optical Properties: The refractive index can be modeled using descriptors related to polarizability and molecular volume. acs.org The high fluorine content is expected to result in a low refractive index.

Surface Properties: Hydrophobicity and surface energy are strongly influenced by fluorine content. nih.govresearchgate.net QSPR models can predict the water contact angle of polymer films, which is crucial for applications like hydrophobic coatings. researchgate.net

Dielectric Properties: Fluorinated polymers often have low dielectric constants, making them useful in electronics. Descriptors like polarizability and dipole moment would be key to modeling this property.

The table below outlines key molecular descriptors for the repeating unit of poly(this compound) and their expected influence on the polymer's properties.

Molecular DescriptorDescriptor TypeExpected Influence on Polymer Properties
Molecular Weight of Repeating UnitConstitutionalInfluences density and van der Waals interactions.
Number of Fluorine AtomsConstitutionalIncreases thermal stability, hydrophobicity, and lowers surface energy and refractive index.
Molecular Polarizability (α)Quantum-ChemicalDirectly correlates with the refractive index and dielectric constant.
Dipole Moment (μ)Quantum-ChemicalAffects intermolecular forces and the dielectric constant.
Solvent Accessible Surface Area (SASA)GeometricalRelates to interactions with solvents and other molecules, influencing solubility.
Wiener IndexTopologicalCorrelates with chain packing and bulk properties like glass transition temperature.

Functionalization and Derivatization of Poly 1,2,5 Trifluoro 3 Vinylbenzene

Post-Polymerization Modification Strategies

Post-polymerization modification (PPM) is a versatile approach for introducing functional groups onto a pre-existing polymer backbone. researchgate.net For poly(1,2,5-trifluoro-3-vinylbenzene), the fluorine atoms on the benzene (B151609) ring are potential sites for chemical reactions, particularly nucleophilic aromatic substitution.

One of the most promising strategies for modifying fluorinated polymers containing pentafluorophenyl groups is the para-fluoro-thiol reaction. tandfonline.com This reaction is highly efficient and selective for the fluorine atom in the para position relative to the activating group. In the case of poly(this compound), while there is no para-fluorine to the vinyl group, the fluorine atoms are activated towards nucleophilic substitution by the presence of the other electron-withdrawing fluorine atoms. This allows for the introduction of a wide range of functionalities by reacting the polymer with various thiols.

Another potential PPM strategy involves the lithiation of the aromatic ring followed by quenching with an electrophile. This would allow for the introduction of a variety of functional groups at specific positions on the benzene ring. Additionally, photochemical methods, such as UV irradiation in the presence of a photoacid generator, have been used to modify the surface of fluorinated polymers, leading to changes in wettability and enabling the patterned immobilization of biomolecules. mdpi.comresearchgate.net

Table 1: Potential Post-Polymerization Modification Strategies for Poly(this compound)

Modification StrategyReagentsPotential Functional Groups Introduced
Nucleophilic Aromatic SubstitutionThiols, Amines, AlkoxidesSulfides, Amines, Ethers
Lithiation and Electrophilic QuenchOrganolithium reagents, Electrophiles (e.g., CO2, aldehydes)Carboxylic acids, Alcohols
Photochemical ModificationPhotoacid generators, UV irradiationCarboxylic acids, Hydroxyl groups

Incorporation of Specific Functional Groups for Tailored Applications

The incorporation of specific functional groups onto the poly(this compound) backbone can be achieved through the PPM strategies mentioned above. The choice of functional group is dictated by the desired application. For example, introducing hydrophilic groups like carboxylic acids or hydroxyls can alter the polymer's solubility and surface energy.

For biomedical applications, functional groups that allow for the conjugation of biomolecules are of particular interest. For instance, the introduction of amine or thiol-reactive groups would enable the attachment of proteins, peptides, or DNA. researchgate.net The modification of fluoropolymer surfaces to control protein adsorption is a key area of research, with applications in biosensors and biocompatible materials. mdpi.com

The table below summarizes potential functional groups that could be incorporated and their targeted applications, based on research on analogous fluoropolymers.

Table 2: Examples of Functional Groups and Their Potential Applications

Functional GroupMethod of IncorporationPotential Application
Sulfonic AcidNucleophilic substitution with mercaptoalkanesulfonic acidsIon-exchange membranes for fuel cells
Quaternary AmmoniumModification of introduced amino groupsAntimicrobial surfaces
Poly(ethylene glycol) (PEG)Nucleophilic substitution with thiol-terminated PEGAntifouling surfaces, improved biocompatibility
BiotinReaction with an activated ester or amine-functionalized polymerBiosensors, affinity chromatography

"Click" Chemistry and Other Orthogonal Functionalization Approaches in Fluoropolymers

"Click" chemistry refers to a class of reactions that are high-yielding, wide in scope, and form no byproducts. sigmaaldrich.com These reactions are particularly useful in polymer science for the efficient functionalization of macromolecules. ugent.be In the context of fluoropolymers, the nucleophilic substitution of an activated fluorine atom, such as the para-fluoro-thiol reaction on polypentafluorostyrene, is considered a "click" reaction. rsc.orgresearchgate.net

This type of reaction is highly relevant to poly(this compound). The fluorine atoms on the benzene ring are susceptible to nucleophilic attack by thiols, leading to the formation of a stable thioether linkage. This reaction is typically fast, proceeds under mild conditions, and is orthogonal to many other functional groups, making it an ideal tool for the derivatization of this polymer. researchgate.net For instance, glycosylated fluoropolymers have been synthesized using this para-fluoro-thiol click reaction, demonstrating its utility in creating complex, functional materials. researchgate.net

Other click reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), could also be employed if the corresponding azide (B81097) or alkyne functionalities are first introduced onto the polymer backbone through other modification strategies.

Controlled Architectures: Block, Graft, and Star Polymers

The synthesis of well-defined polymer architectures, such as block, graft, and star polymers, allows for precise control over the material's properties and morphology. acs.org Controlled radical polymerization (CRP) techniques, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), are powerful tools for synthesizing such architectures from fluorinated monomers. fluorine1.rufluorine1.ruresearchgate.net

Block Copolymers: Block copolymers containing a poly(this compound) segment could be synthesized by the sequential polymerization of this compound with another monomer using a CRP technique. acs.org These block copolymers are expected to exhibit microphase separation, leading to the formation of ordered nanostructures. bohrium.comnist.gov

Graft Copolymers: Graft copolymers can be prepared by either "grafting-from," "grafting-to," or "grafting-through" methods. In the "grafting-from" approach, initiation sites are created along the poly(this compound) backbone, from which a second monomer is polymerized. Radiation-induced grafting is a common method for initiating polymerization from fluoropolymer backbones. researchgate.netmdpi.com Reactive extrusion can also be used to graft monomers like maleic anhydride (B1165640) onto fluoropolymers. nih.gov

Star Polymers: Star polymers with a poly(this compound) arm could be synthesized using a multi-functional initiator or a core-first approach with a suitable chain transfer agent in a RAFT polymerization. mdpi.com

The table below provides an overview of the different controlled architectures and the primary techniques used for their synthesis with fluorinated monomers.

Table 3: Controlled Architectures of Fluoropolymers

ArchitectureSynthesis MethodKey Features
Block Copolymer ATRP, RAFT, NMPSegments with distinct properties, self-assembly into ordered nanostructures. acs.org
Graft Copolymer Radiation-induced grafting, Reactive extrusion, "Grafting-from" via CRPComb-like structure, modification of surface and bulk properties. researchgate.net
Star Polymer RAFT with multi-functional CTA, ATRP with multi-functional initiatorGlobular shape, lower viscosity compared to linear analogues of the same molecular weight.

Applications of Poly 1,2,5 Trifluoro 3 Vinylbenzene in Advanced Materials

Coatings and Surface Modification Technologies

Fluoropolymers are widely recognized for their use in creating surfaces with specialized properties. researchgate.net The low polarizability of the carbon-fluorine bond results in weak intermolecular interactions, a key factor in their application as coatings. uq.edu.au

The accumulation of unwanted biological organisms and organic molecules on surfaces, known as fouling, is a significant issue in various fields. Fluoropolymer coatings are extensively used to prevent such nonspecific adsorption due to their highly hydrophobic nature. acs.org Materials with low surface energy exhibit anti-adhesive properties, which are desirable for creating low-fouling and self-cleaning surfaces. uq.edu.au

Research into fluorinated polymer brushes has demonstrated their excellent antifouling characteristics against organic polymers like polystyrene. acs.org The effectiveness of these brushes is influenced by the density and ordering of the polymer chains at the surface. acs.org While heavily fluorinated polymers are effective, concerns about their durability and potential environmental impact have spurred research into alternatives, including partially fluorinated and non-fluorinated polymers that can exhibit self-healing and antifouling properties. bohrium.com

A primary driver for using fluoropolymers is to achieve low surface energy, which imparts low-adhesion and solvent-resistant characteristics to materials. uq.edu.auaip.org The presence of fluorine atoms is critical to this property; polymers with fluorinated side chains can exhibit extremely low surface free energies. researchgate.net

The surface energy of fluoropolymer films can be influenced by the arrangement of the polymer chains and can change over time when in contact with liquids. researchgate.net For instance, perfluoroalkyl acrylate (B77674) (PFAC) polymers are used to create low surface energy materials, and their wetting behavior is dependent on the length of the perfluoroalkyl chain. acs.org The modification of commercial fluoropolymers with additives can also significantly reduce their surface energy, enhancing their oleophobicity and making them suitable for replicating micro- and nanostructures for applications in fields like imprint lithography and microfluidics. aip.org

Comparative Surface Properties of Fluorinated Polymers
Polymer TypeKey PropertyInfluencing FactorsExample Application
Fluoropolymer BrushesExcellent anti-foulingDensity and ordering of chains, degree of fluorination acs.orgbohrium.comCoatings to prevent polymer adsorption acs.org
Perfluoroalkyl Acrylate (PFAC) PolymersLow surface energyLength of perfluoroalkyl chain acs.orgIndustrial low-adhesion materials acs.org
Modified Tetrafluoroethylene (B6358150) CopolymersReduced surface energy, high modulusAddition of silicone-based additives aip.orgMicro- and nanostructure replication aip.org

Membrane Technologies for Gas and Liquid Separations

Polymer membranes offer an attractive solution for gas separation due to their efficiency and small physical footprint compared to other technologies like chemical absorption. ncsu.edu Fluorinated polymers have emerged as a significant class of materials for these applications, particularly for carbon dioxide (CO2) capture. patsnap.com Their exceptional chemical stability, thermal resistance, and unique gas transport properties make them highly suitable for this purpose. patsnap.com

The challenge in membrane technology is often balancing gas permeability with selectivity—typically, as one increases, the other decreases. newatlas.com Fluorinated polymers are promising candidates for breaking this trade-off in CO2 separation. newatlas.com The fluorine element has a strong affinity for carbon, which can enhance the selective capture of CO2 from flue gas streams. newatlas.com

One approach involves creating carbonized fluorine-based polymer membranes. This process results in a material that is "CO2-philic," with a high surface area and ultra-micropores that are stable at high temperatures, making it ideal for carbon capture. newatlas.com The electron-withdrawing nature of fluorine atoms creates favorable interactions with CO2 molecules, boosting separation performance. patsnap.com Research has focused on optimizing the molecular architecture of these polymers to improve both CO2 permeability and selectivity. patsnap.com

Performance of Fluorinated Polymer Membranes in CO2 Separation
Membrane TypeKey InnovationResulting PropertiesTarget Application
Carbonized Fluorine-Based PolymerHeating a fluorine-based polymer to create a porous structure newatlas.comCO2-philic, high surface area, stable at high temperatures newatlas.comFiltering CO2 from industrial flue gas newatlas.com
Perfluorinated Polymer Block CopolymersIncorporating perfluorinated segments into block copolymers patsnap.comExceptional CO2/N2 selectivity and high CO2 permeability patsnap.comCO2 separation from flue gas streams patsnap.com
Modified Perfluorosulfonic Acid (PFSA) PolymersEngineering composite membranes with perfluorinated ionomers patsnap.comEnhanced CO2 transport via polar interactions patsnap.comAdvanced CO2 separation technologies patsnap.com

Polymers of Intrinsic Microporosity (PIMs) are a class of materials that possess a continuous network of interconnected voids under 2 nm in width. wikipedia.org This microporosity arises from their rigid and contorted molecular structures that cannot pack efficiently. wikipedia.org PIMs are notable for their high free volume and large internal surface area, making them highly suitable for membrane-based gas separations. wikipedia.org

Optoelectronic Materials and Devices

Fluorinated polymers possess unique optical and electronic properties that make them valuable for optoelectronic applications. These properties include a low refractive index, a low dielectric constant, and high thermal stability. The presence of highly electronegative fluorine atoms lowers the polarizability of the polymer chains, which in turn reduces the refractive index and dielectric constant.

Polymers containing fluorine often exhibit low optical loss, making them candidates for applications such as optical waveguides and fibers. Their low dielectric constant is advantageous for use as insulating layers in microelectronics, helping to reduce signal delay and power consumption in integrated circuits. While specific data for Poly(1,2,5-Trifluoro-3-vinylbenzene) is not abundant, the general properties of fluorinated polymers suggest its potential in these areas. The synthesis of functional polymers for optoelectronics can be achieved through controlled polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization, which allows for the creation of well-defined polymer architectures. researchgate.net

Light-Emitting Devices (OLEDs, PHOLEDs, PLEDs) and Related Organic Electronics

Fluorinated conjugated polymers have emerged as crucial materials in the field of organic electronics. The introduction of highly electronegative fluorine atoms into the polymer backbone has a profound effect on the material's electronic properties. Specifically, fluorination tends to lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.govrsc.org This modification can facilitate easier electron injection from the cathode in devices like Organic Light-Emitting Diodes (OLEDs), potentially leading to more efficient and stable performance. rsc.org

Furthermore, the lower energy levels contribute to greater resistance against oxidative degradation, a common failure mechanism in organic electronic devices, thereby enhancing operational lifetime. rsc.org The strong nonbonding interactions and increased coplanarity sometimes induced by fluorine substitution can also influence charge carrier transport performance. nih.gov While specific research on Poly(this compound) in OLEDs is not extensively detailed in the public domain, its structure suggests it could serve as a host material or as a component in copolymers designed for light-emitting applications. The fluorinated benzene (B151609) ring is expected to provide the necessary electronic modifications and thermal stability beneficial for such devices. idtechex.compassive-components.eu

Optical Waveguide Materials

Fluorinated polymers are highly valued in photonics and optical communications for their use in fabricating optical waveguides. A key requirement for these materials is low optical loss, particularly in the near-infrared spectrum used for telecommunications. Fluoropolymers are advantageous because the substitution of hydrogen atoms with heavier fluorine atoms shifts the fundamental C-H vibrational overtones to longer wavelengths, away from the operational windows of 1310 nm and 1550 nm.

Additionally, fluorinated polymers typically exhibit a lower refractive index compared to their non-fluorinated hydrocarbon counterparts. sigmaaldrich.com This property is essential for creating the core-cladding structure of a waveguide, where a precise difference in refractive index is necessary to guide light via total internal reflection. The inherent thermal stability of fluoropolymers also ensures that the optical properties of the waveguide remain stable over a wide range of operating temperatures.

Energy Applications (e.g., Polymer Electrolyte Membranes - PEMFCs)

Polymer Electrolyte Membrane Fuel Cells (PEMFCs) rely on a semipermeable membrane that conducts protons while preventing the passage of electrons and reactant gases like hydrogen and oxygen. wikipedia.org Fluoropolymers, most notably the perfluorosulfonic acid (PFSA) ionomer Nafion, are the industry standard for these applications due to their excellent proton conductivity (when hydrated), high thermal stability, and robust chemical resistance to the harsh oxidative and reductive environments within a fuel cell. wikipedia.orgnih.gov

Partially fluorinated polymers are also extensively investigated as alternative membrane materials. wikipedia.org These materials can offer improved mechanical properties and potentially lower manufacturing costs. nih.govacs.org Nanoporous fluoropolymer membranes made from materials like Polytetrafluoroethylene (PTFE) and Polyvinylidene fluoride (B91410) (PVDF) are noted for their exceptional chemical and temperature stability, which is crucial for the longevity and reliability of electrochemical systems. redox.me The polymer structure of Poly(this compound) provides a thermally stable, chemically resistant backbone. While it is not intrinsically proton-conducting, it could be functionalized with sulfonic acid groups or used as a component in composite membranes to enhance mechanical and thermal properties. acs.orgjst.go.jp

Biomedical and Biotechnological Applications

The unique properties of fluoropolymers make them highly suitable for a wide range of biomedical applications. Their high chemical inertness and biocompatibility are paramount, minimizing adverse reactions when used in medical devices, implants, and coatings. nih.govboydbiomedical.comresearchgate.net Fluoropolymers like PTFE and PVDF are used in applications ranging from flexible tubing and catheters to microporous membranes for filtration. boydbiomedical.comresearchgate.net

The low surface energy of fluorinated polymers imparts hydrophobicity and non-stick properties, which can be beneficial in reducing biofouling and bacterial adhesion on medical device surfaces. researchgate.netfluoropolymers.eu Furthermore, the development of smart fluorinated polymers that are responsive to stimuli has opened up advanced applications in drug delivery, tissue engineering, and biosensors. researchgate.netsemanticscholar.orgmdpi.com The inherent chemical stability and expected biocompatibility of a fluorinated polystyrene backbone suggest that Poly(this compound) could be a candidate material for creating biocompatible and biostable surfaces or as a component in advanced medical devices. nih.govspiedigitallibrary.org

Structure-Property Relationships in Poly(this compound) Materials

Thermal Stability and Glass Transition Temperature (Tg) in Relation to Fluorine Content

The thermal properties of polymers are significantly influenced by their chemical structure. The incorporation of fluorine into a polystyrene backbone is known to enhance thermal stability. This is primarily due to the strength of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry. sigmaaldrich.com This high bond energy means that more thermal energy is required to initiate polymer degradation.

The glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state, is also affected by fluorination. The introduction of fluorine atoms increases the polarity of the polymer chain and can lead to stronger intermolecular forces. For copolymers of fluorinated α-methylstyrenes and styrene (B11656), research has shown that the presence of fluorinated units can increase the Tg to values as high as 114 °C, compared to the approximately 100 °C Tg of standard polystyrene. rsc.orgstyrene-uae.com The rigid benzene ring in Poly(this compound), combined with the polar C-F bonds, is expected to restrict segmental motion, leading to a relatively high Tg and good thermal stability compared to its non-fluorinated analog. rsc.org

PolymerTypical Glass Transition Temperature (Tg)Key Structural Features
Polystyrene~100 °CAromatic rings, hydrocarbon backbone
Poly(α-trifluoromethylstyrene-co-styrene)Up to 114 °CContains CF3 groups, increasing steric hindrance and polarity
Poly(this compound) (Expected)> 100 °CFluorine atoms on the benzene ring increase polarity and chain stiffness

Water and Oil Repellency Characteristics

A defining characteristic of fluorinated polymers is their low surface energy, which results in surfaces that are both hydrophobic (water-repellent) and oleophobic (oil-repellent). sigmaaldrich.comnih.gov This property stems from the unique electronic structure of the fluorine atom: its high electronegativity and low polarizability lead to weak intermolecular interactions (van der Waals forces). sigmaaldrich.com

When fluorinated groups are present at a polymer surface, they create a non-stick, non-wettable interface. This is quantified by measuring the contact angle of liquids on the surface; high contact angles indicate poor wetting and high repellency. For instance, while Polytetrafluoroethylene (Teflon) exhibits a water contact angle of around 105°, some fluorinated styrenic copolymers can achieve even higher values, reaching up to 147°. sigmaaldrich.comrsc.org The surface of Poly(this compound) is expected to be dominated by the trifluorinated benzene rings, leading to low surface energy and excellent water and oil repellency. pku.edu.cn

Polymer / SurfaceTypical Water Contact Angle (θw)Key Surface Feature
Polystyrene~90°Aromatic hydrocarbon surface
Polytetrafluoroethylene (PTFE)~105°Perfluorinated backbone
Fluorinated Styrenic CopolymersUp to 147°Surface enriched with fluorinated groups
Poly(this compound) (Expected)> 100°Trifluorophenyl groups at the surface

Future Research Directions and Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The advancement of synthetic methodologies for 1,2,5-Trifluoro-3-vinylbenzene that prioritize sustainability is a critical area of future research. Traditional synthesis of fluorinated organic compounds often involves harsh reagents and energy-intensive conditions. To address these challenges, emerging research is exploring greener alternatives.

One promising direction is the application of biocatalysis and enzymatic synthesis . These methods offer the potential for highly selective fluorination under mild reaction conditions, significantly reducing the environmental footprint. While still in early stages for complex molecules like trifluorovinylbenzenes, the development of engineered enzymes could provide a viable and eco-friendly synthetic pathway.

Another key area is the exploration of flow chemistry and photocatalysis . Flow reactors can offer precise control over reaction parameters, leading to higher yields, reduced side reactions, and improved safety for fluorination reactions. Photocatalysis, utilizing visible light to drive chemical transformations, presents an energy-efficient alternative to traditional heating.

Furthermore, a focus on atom economy in synthetic design will be crucial. This involves developing routes that maximize the incorporation of starting materials into the final product, thereby minimizing waste. Research into novel catalytic systems, including earth-abundant metal catalysts, will play a significant role in achieving this goal.

A comparative look at potential sustainable synthesis strategies is presented below:

Synthetic ApproachPotential AdvantagesCurrent Challenges
Biocatalysis High selectivity, mild conditions, reduced wasteEnzyme development for specific substrates is required
Flow Chemistry Precise control, enhanced safety, scalabilityInitial setup costs can be high
Photocatalysis Energy efficiency, novel reactivityCatalyst design and optimization are ongoing

Exploration of New Copolymer Systems and Advanced Architectures

The true potential of this compound will be realized through its incorporation into meticulously designed copolymer systems and complex polymer architectures. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are instrumental in this endeavor. acs.orgresearchgate.net These methods allow for precise control over molecular weight, dispersity, and polymer architecture, which are essential for tailoring material properties.

Future research will likely focus on the synthesis of:

Block Copolymers: Creating amphiphilic block copolymers by combining hydrophobic poly(this compound) segments with hydrophilic blocks could lead to self-assembling materials for applications in nanotechnology and drug delivery.

Star Polymers: Utilizing multifunctional initiators or cross-linking agents can produce star-shaped polymers. These architectures often exhibit unique solution properties and can be used as viscosity modifiers or in advanced coatings.

Graft Copolymers: Grafting side chains of poly(this compound) onto a different polymer backbone can impart the desirable properties of the fluoropolymer, such as low surface energy and chemical resistance, to the bulk material.

The table below outlines the potential impact of different polymer architectures on material properties:

Polymer ArchitectureKey CharacteristicsPotential Applications
Linear Random Copolymers Tunable bulk propertiesBlends, general-purpose plastics
Diblock Copolymers Self-assembly into nanostructuresNanopatterning, drug delivery
Triblock Copolymers Thermoplastic elastomersAdhesives, sealants, flexible electronics
Star Polymers Low solution viscosity, high functionalityRheology modifiers, coatings, biomedical scaffolds
Graft Copolymers Surface modification, compatibilizersHigh-performance blends, surface coatings

Advanced Computational Modeling for Predictive Material Design

Computational modeling is becoming an indispensable tool for accelerating materials discovery and design. For polymers derived from this compound, advanced computational techniques can provide valuable insights into structure-property relationships, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis.

Density Functional Theory (DFT) can be employed to investigate the electronic structure and reactivity of the this compound monomer. These calculations can predict key parameters that influence polymerization behavior and the intrinsic properties of the resulting polymer.

Molecular Dynamics (MD) simulations are particularly powerful for predicting the bulk properties of polymers. By simulating the interactions of polymer chains, MD can be used to forecast a range of important characteristics, including:

Mechanical Properties: Tensile strength, modulus, and toughness.

Thermal Properties: Glass transition temperature and thermal stability.

Dielectric Properties: Dielectric constant and loss, which are critical for applications in electronics.

Barrier Properties: Permeability to gases and liquids.

The use of these predictive models will enable the in silico design of polymers with tailored properties, significantly streamlining the development of new materials based on this compound.

Integration of this compound into Multifunctional Polymer Systems

The unique properties of fluorinated polymers make them ideal candidates for integration into multifunctional systems, where a single material exhibits multiple, often tunable, functionalities. Future research will explore the incorporation of this compound into "smart" materials that can respond to external stimuli.

One approach is the copolymerization with functional monomers . By introducing comonomers that are sensitive to changes in pH, temperature, or light, it is possible to create stimuli-responsive materials. For instance, copolymerization with a temperature-responsive monomer could lead to materials that undergo a phase transition at a specific temperature, useful for applications in controlled release or smart surfaces.

Another strategy is post-polymerization modification . The fluorine atoms on the benzene (B151609) ring of the polymerized this compound units can potentially be substituted with other functional groups. This allows for the introduction of a wide range of functionalities onto a pre-existing polymer backbone, opening up possibilities for creating materials with tailored chemical and physical properties.

The development of such multifunctional systems could lead to advancements in areas such as:

Sensors: Materials that change their optical or electrical properties in response to specific analytes.

Actuators: Materials that can change their shape or size in response to an external stimulus.

Biomedical Devices: Biocompatible materials with tunable properties for drug delivery and tissue engineering.

Expanding the Range of High-Performance Material Applications

The inherent properties of polymers derived from this compound suggest a broad range of potential high-performance applications. Future research will focus on demonstrating and optimizing the performance of these materials in specific technological areas.

Low-k Dielectric Materials: The low polarity of the C-F bond and the introduction of free volume by the bulky fluorine atoms are expected to result in polymers with low dielectric constants and low dielectric loss. This makes them highly attractive for use as insulating materials in next-generation microelectronics, helping to reduce signal delay and power consumption.

High-Performance Thermoplastics: The high thermal stability and excellent chemical resistance characteristic of fluoropolymers suggest that poly(this compound) could be a valuable material for applications in demanding environments, such as in the aerospace, automotive, and chemical processing industries.

Optical Materials: The low refractive index and high transparency of many fluoropolymers make them suitable for optical applications. Polymers based on this compound could find use in optical fibers, anti-reflective coatings, and other optical components.

Hydrophobic and Oleophobic Coatings: The low surface energy of fluorinated polymers leads to excellent water and oil repellency. This property is highly sought after for creating self-cleaning surfaces, anti-fouling coatings, and protective layers for a variety of substrates.

The table below summarizes the projected properties and corresponding high-performance applications for polymers based on this compound.

PropertyProjected PerformancePotential Applications
Dielectric Constant LowMicroelectronics, high-frequency communication
Thermal Stability HighAerospace components, automotive parts
Chemical Resistance ExcellentChemical processing equipment, protective linings
Optical Properties Low refractive index, high transparencyOptical fibers, coatings, lenses
Surface Energy LowHydrophobic/oleophobic coatings, anti-fouling surfaces

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